Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate
Description
Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate (CAS: 168974-76-3) is a bicyclic organic compound with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol . The structure features a bicyclo[3.1.1]heptane core, a hydroxyl group at the 5-position, and a methyl ester at the 1-position. This compound is classified under organic building blocks and is used in professional manufacturing and research laboratories. It is available at ≥97% purity, with storage recommendations to maintain stability . Its bicyclic framework introduces steric constraints, influencing reactivity and intermolecular interactions, particularly hydrogen bonding via the hydroxyl group.
Properties
IUPAC Name |
methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-7(10)8-3-2-4-9(11,5-8)6-8/h11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHVWNVDEAKZDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
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Catalyst and Solvent Screening : The optimal conditions employ Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ (2 mol%) in dry DMSO under blue light (λₘₐₓ = 427 nm), achieving 70% yield for the bicyclo[3.1.1]heptane core.
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Mechanistic Insights : The reaction proceeds via a radical cation intermediate formed through single-electron transfer (SET) from the CPA to the photoexcited Ir(III) catalyst. Subsequent β-scission and cyclization furnish the bicyclic framework.
Derivatization to Hydroxyl Groups
Although the primary products are amines, post-synthetic modification can introduce hydroxyl groups. For example:
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Hydrolysis of Aminobicycloheptanes : Acidic or oxidative cleavage of the amino group (e.g., via Hofmann elimination) could yield secondary alcohols, though this remains speculative based on current literature.
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Alternative CPA Design : Substituting CPAs with hydroxyl-protected derivatives (e.g., O-TBDMS cyclopropanolamines) may enable direct hydroxyl incorporation, followed by deprotection.
Intramolecular Enolate Alkylation for Functionalized Bicyclo[3.1.1]heptanes
Intramolecular enolate alkylation (IEA) is a scalable method for constructing bicyclo[3.1.1]heptanes with precise functionalization. This approach is exemplified in the synthesis of 1,4-disubstituted derivatives.
Hydroxybromination and Cyclization
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Substrate Preparation : Cycloheptene derivatives (e.g., 13 ) undergo hydroxybromination using N-bromosuccinimide (NBS) in MeCN/H₂O (2:1), yielding bromohydrins (e.g., 14e ) in 99% yield.
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Protection and Cyclization : The hydroxyl group in 14e is protected as a TBDMS ether (14f ), enabling efficient LiHMDS-mediated cyclization to bicyclo[3.1.1]heptane 15f (68% yield).
Carboxylic Acid Formation and Esterification
Table 1: Key Steps in IEA-Based Synthesis
Radical-Mediated Indolization and Adaptations
Radical-based strategies, though initially developed for indole derivatives, provide insights into hydroxyl group installation. For instance:
Alkene Functionalization
Post-Cyclization Oxidation
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Dess-Martin Periodinane (DMP) : Oxidation of intermediate alcohols to ketones, followed by reduction, could adjust hydroxyl positioning. However, this adds complexity compared to direct hydroxybromination.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity and effectiveness .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of bicyclo[3.1.1]heptane-1-carboxylate derivatives allows for tailored physicochemical properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Physical Properties
Key Findings
Substituent Effects on Reactivity and Solubility :
- The hydroxyl group in the target compound enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to the brominated analog .
- The bromo substituent increases molecular weight (233.10 vs. 170.21 g/mol) and may stabilize intermediates in cross-coupling reactions .
- The formyl group (CHO) introduces electrophilic reactivity, enabling condensation or reduction reactions for further derivatization .
Bicyclic Framework Comparison :
- Bicyclo[3.1.1]heptane derivatives exhibit greater ring strain compared to bicyclo[2.2.1] systems (e.g., 2287-57-2), altering thermal stability and reaction pathways .
- The 5-position substituent in bicyclo[3.1.1] systems is sterically shielded, impacting regioselectivity in substitution reactions .
Synthetic Accessibility: Organocatalytic methods enable enantioselective synthesis of bicyclo[2.2.1]heptane analogs, but similar strategies for bicyclo[3.1.1] systems are less documented, suggesting synthetic challenges . UV-light-mediated reactions (e.g., dichloroethylene addition) are used for halogenated analogs but require stringent conditions .
Safety and Handling :
- The hydroxymethyl derivative (2091771-31-0) carries hazard warnings (H315, H319, H335) for skin/eye irritation and respiratory sensitization, while the hydroxyl analog lacks explicit hazard data .
- Brominated derivatives (e.g., 91239-76-8) are often air-sensitive, requiring inert storage conditions .
Research Implications
- Pharmaceutical Applications : The hydroxyl and hydroxymethyl derivatives show promise as chiral intermediates in drug discovery, leveraging their hydrogen-bonding capabilities for target binding .
- Synthetic Methodology Gaps: Limited enantioselective routes for bicyclo[3.1.1] systems highlight opportunities for organocatalytic or photochemical innovations .
Biological Activity
Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₄O₃
- Molecular Weight : 170.21 g/mol
- CAS Number : 168974-76-3
The compound features a hydroxyl group and a carboxylate ester group, which are crucial for its biological interactions and reactivity. The bicyclic structure contributes to its distinct chemical properties, influencing its biological activity.
This compound exhibits biological activity through several mechanisms:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biomolecules, enhancing its binding affinity to various targets.
- Enzyme Interaction : Preliminary studies suggest that this compound may interact with specific enzymes involved in metabolic pathways, potentially influencing glucose metabolism and other physiological processes .
Therapeutic Potential
Research indicates that this compound may have several therapeutic applications:
- Anti-diabetic Properties : Inhibitory effects on 11-beta-hydroxysteroid dehydrogenase type 1 have been noted, which could lead to decreased hepatic glucose production .
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, although detailed investigations are still required to confirm these findings.
Comparative Analysis
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| Methyl 5-hydroxybicyclo[2.2.1]heptane-1-carboxylate | Bicyclic | Moderate anti-inflammatory effects |
| Methyl 5-hydroxybicyclo[3.2.1]octane-1-carboxylate | Bicyclic | Antioxidant properties |
| Methyl 5-hydroxybicyclo[4.1.1]octane-1-carboxylate | Bicyclic | Potential anticancer activity |
This table highlights the diversity in biological activities among similar bicyclic compounds, emphasizing the need for further research on this compound.
Study on Glucose Metabolism
A recent study investigated the effects of this compound on glucose metabolism in diabetic models. The results indicated a significant reduction in blood glucose levels following administration of the compound, suggesting its potential as an anti-diabetic agent .
Neuroprotection Research
Another study explored the neuroprotective effects of this compound in vitro using neuronal cell lines exposed to oxidative stress. The findings demonstrated a protective effect against cell death, which may be attributed to the compound's antioxidant properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis of bicyclic carboxylates typically involves multi-step routes, including Diels-Alder cycloadditions, esterification, and functional group modifications. For example, analogous compounds like methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate are synthesized via cyclization followed by hydroxylation or oxidation steps . Reaction yields (e.g., 11–89% for similar bicyclic esters in ) depend on substituent steric effects and purification techniques. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) and employing high-resolution chromatography (e.g., silica gel flash chromatography) can improve yields .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Structural confirmation requires:
- 1H/13C NMR : Peaks for ester carbonyl (~170–175 ppm in 13C NMR), hydroxyl protons (broad singlet at ~1–5 ppm in 1H NMR), and bicyclic scaffold protons (complex splitting patterns due to rigid geometry) .
- IR Spectroscopy : Bands for C=O (1740–1730 cm⁻¹) and O-H (3450–3200 cm⁻¹) .
- HPLC/MS : Purity assessment via reverse-phase HPLC and molecular ion confirmation via ESI-HRMS .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved, and what are the advantages of chiral HPLC over classical methods?
- Methodological Answer : Chiral resolution of constrained bicyclic carboxylates is achieved via:
- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane/ethanol mobile phases. This method offers high enantioselectivity (e.g., baseline separation for azabicyclo prolines in ) and avoids tedious diastereomer crystallization .
- Epimerization : Base-induced epimerization (e.g., triethylamine in methanol) can invert stereochemistry at specific positions, enabling access to endo/exo isomers .
Q. What computational or experimental strategies address contradictions in stereochemical assignments for bicyclic carboxylates?
- Methodological Answer : Discrepancies arise from ambiguous NOE signals or overlapping NMR peaks. Solutions include:
- DFT Calculations : Comparing computed vs. experimental NMR chemical shifts to validate stereochemistry .
- X-ray Crystallography : Definitive assignment via crystal structure analysis (e.g., used crystallography for azabicyclo derivatives) .
- Dynamic NMR : Monitoring temperature-dependent peak splitting to infer rotational barriers in rigid scaffolds .
Q. How does the hydroxyl group at position 5 influence the stability and reactivity of this compound under varying pH conditions?
- Methodological Answer : The hydroxyl group increases polarity, affecting:
- Solubility : Enhanced water solubility at physiological pH due to deprotonation (pKa ~9–11 for tertiary alcohols).
- Stability : Susceptibility to oxidation (e.g., via Jones reagent) or ester hydrolysis under acidic/basic conditions. Storage at 2–8°C in inert atmospheres (argon) is recommended to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
